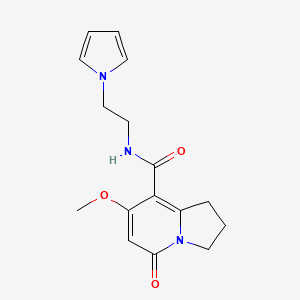

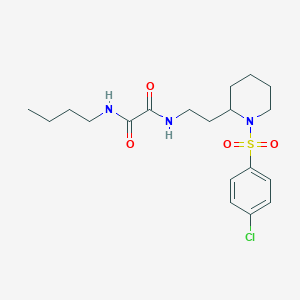

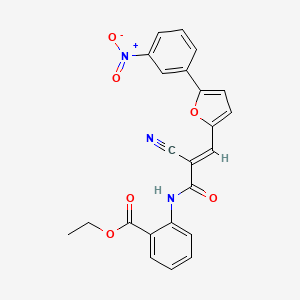

N-(2-(1H-pyrrol-1-yl)ethyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves cycloaddition reactions and subsequent transformations. For example, cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines can be synthesized via cycloaddition of 5-chloro-6-methyl-3-phenyl-2H-1,4-oxazin-2-one with cyclopentene and 3-pyrroline derivatives, followed by reductive opening of the lactone-bridged adducts.Molecular Structure Analysis

The molecular structure of such compounds is characterized by their conformational preferences, which can be influenced by the specific array of functional groups present in the bicyclic aminoalcohols. These structures are designed to accommodate pharmacophoric groups in a stereocontrolled fashion, which is crucial for their activity.Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of related compounds can include nucleophilic addition-cyclization processes. This is demonstrated in the efficient asymmetric approach to access functionalized pyrido- and pyrrolo[1,2-c][1,3]oxazin-1-ones.Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like 1-[2-(1H-Pyrrol-1-yl)ethyl]piperazine include a molecular weight of 179.27 and a mono-isotopic mass of 172.100052 Da .Applications De Recherche Scientifique

Synthesis and Characterization

Silica Gel and Microwave-Promoted Synthesis : The study by Klintworth et al. (2021) describes the synthesis of tetrahydroindolizines and dihydropyrrolizines from enaminones using silica gel and microwave heating. This method highlights the potential for creating bicyclic structures similar to the query compound, showcasing a pathway for the synthesis of complex molecules with potential biological activities Robin Klintworth et al., 2021.

Antimicrobial and Cytotoxicity Studies

Cytotoxicity of Pyrazole Derivatives : Hassan et al. (2014) explored the synthesis and cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which may offer insights into the biological activity of compounds with similar pyrrolopyrimidine cores. This research indicates potential antimicrobial or anticancer applications by examining the structure-activity relationships of these heterocyclic compounds Ashraf S. Hassan et al., 2014.

Mechanistic Insights and Functionalization

Mechanisms and Functionalization : The work by Jefford et al. (1995) on the synthesis of indolizidines and related compounds from diethyl-L-glutamate provides a foundation for understanding the cyclization mechanisms and further functionalization of the pyrrole ring in compounds resembling the one of interest. This study contributes to the broader knowledge of synthesizing and manipulating indolizine derivatives for various scientific applications C. W. Jefford et al., 1995.

Mécanisme D'action

Target of Action

It’s worth noting that compounds containing similar structures, such as imidazole and indole derivatives, have been found to interact with a broad range of targets . These targets include various enzymes, receptors, and proteins involved in critical biological processes.

Biochemical Pathways

Similar compounds have been shown to influence a variety of biochemical pathways, including those involved in inflammation, viral replication, and cellular metabolism .

Pharmacokinetics

Similar compounds have been shown to be highly soluble in water and other polar solvents , which could potentially influence their absorption and distribution within the body.

Result of Action

Similar compounds have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Orientations Futures

The future directions of research on “N-(2-(1H-pyrrol-1-yl)ethyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide” and related compounds could involve further structural optimization of these derivatives. This could lead to improved production and quality control of these compounds, potentially leading to new therapeutic possibilities .

Propriétés

IUPAC Name |

7-methoxy-5-oxo-N-(2-pyrrol-1-ylethyl)-2,3-dihydro-1H-indolizine-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c1-22-13-11-14(20)19-9-4-5-12(19)15(13)16(21)17-6-10-18-7-2-3-8-18/h2-3,7-8,11H,4-6,9-10H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPBCZXMODXCFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)N2CCCC2=C1C(=O)NCCN3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenoxy)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2747906.png)

![tert-Butyl 1-isopropyl-2,5-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2747907.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic acid](/img/structure/B2747909.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2747911.png)

![2-(2-(1-Benzylpiperidin-4-ylidene)hydrazinyl)benzo[d]thiazole](/img/structure/B2747918.png)

![7-ethyl-1,3-dimethyl-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione](/img/structure/B2747924.png)